![molecular formula C19H18FNO3S2 B2553890 4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide CAS No. 2380190-20-3](/img/structure/B2553890.png)
4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including heterocyclization reactions. Notably, the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. These reactions utilize sulfur-containing compounds, carbonyl compounds, and other reagents to form the desired product .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide consists of a central benzene ring with various substituents. The fluoro group, hydroxy group, and sulfonamide moiety are strategically positioned. Crystallographic studies would provide precise details of its three-dimensional arrangement .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and cyclizations. For instance, it could undergo Baeyer-Villiger oxidation or other transformations to yield new derivatives. Investigating its reactivity and functional group interconversions would be crucial .
properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S2/c1-13-11-16(20)8-9-19(13)26(23,24)21-12-17(22)14-4-6-15(7-5-14)18-3-2-10-25-18/h2-11,17,21-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERRLMKPPBKXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide |
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